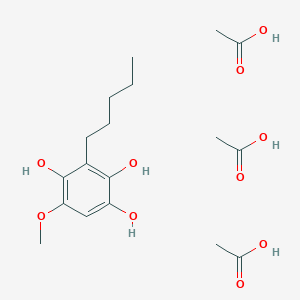
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is a chemical compound with the molecular formula C14H22O5 This compound is characterized by the presence of an acetic acid group and a benzene ring substituted with methoxy and pentyl groups, along with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3-pentylbenzene-1,2,4-triol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a catalyst and a solvent. Common catalysts include sulfuric acid or phosphoric acid, and solvents such as dichloromethane or toluene.
Reaction Mechanism: The acetic anhydride reacts with the hydroxyl groups on the benzene ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and pentyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Acetic acid;butane-1,2,4-triol: Similar in structure but with a different alkyl chain length.
Acetic acid;5-methoxy-3-ethylbenzene-1,2,4-triol: Similar in structure but with a different alkyl substituent.
Uniqueness: Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
34272-59-8 |
|---|---|
Molecular Formula |
C18H30O10 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol |
InChI |
InChI=1S/C12H18O4.3C2H4O2/c1-3-4-5-6-8-11(14)9(13)7-10(16-2)12(8)15;3*1-2(3)4/h7,13-15H,3-6H2,1-2H3;3*1H3,(H,3,4) |
InChI Key |
YCGUZTPPXBFTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

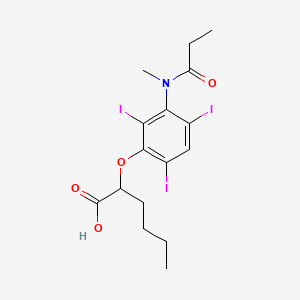

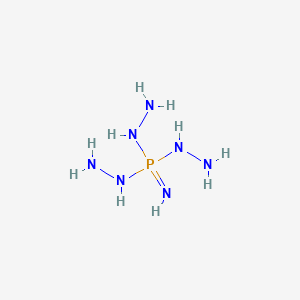

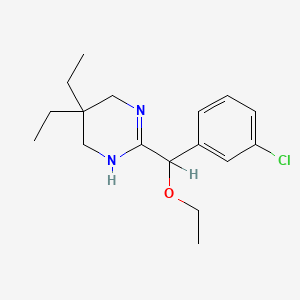
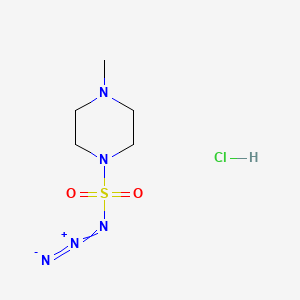
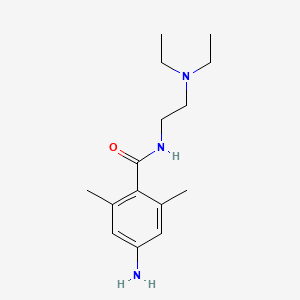
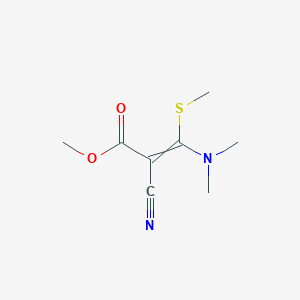
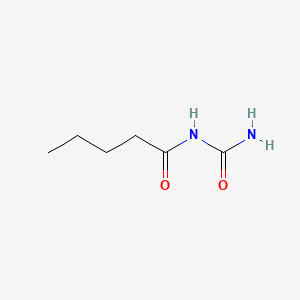

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
